molecular formula C16H23NO4S B11032853 methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate

methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate

Cat. No.: B11032853
M. Wt: 325.4 g/mol
InChI Key: RWZLJFSDXAIIRX-UHFFFAOYSA-N
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Description

Methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a leucine derivative linked to a methoxy and methylsulfanyl-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate typically involves the reaction of leucine with 2-methoxy-4-(methylsulfanyl)benzoic acid. The process generally includes the following steps:

    Esterification: Leucine is esterified to form methyl leucinate.

    Acylation: Methyl leucinate is then acylated with 2-methoxy-4-(methylsulfanyl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:

    Temperature Control: Maintaining an optimal temperature to ensure maximum reaction efficiency.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methylsulfanyl)benzoic acid: A precursor in the synthesis of the compound.

    Sulmazole and Isomazole: Cardiotonic drugs that share structural similarities with the compound.

Uniqueness

Methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its leucine derivative structure differentiates it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-4-methylpentanoate

InChI

InChI=1S/C16H23NO4S/c1-10(2)8-13(16(19)21-4)17-15(18)12-7-6-11(22-5)9-14(12)20-3/h6-7,9-10,13H,8H2,1-5H3,(H,17,18)

InChI Key

RWZLJFSDXAIIRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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